ICA-27243, commonly referred to as ICA-27243, is a compound extensively studied for its role in modulating neuronal excitability. [, , , , , , , , , , , , ] It belongs to a class of chemical compounds known as potassium channel openers, specifically targeting the KCNQ (Kv7) family of voltage-gated potassium channels. [, , , , , , , , , , , , ] These channels are essential regulators of neuronal firing, and their modulation by compounds like ICA-27243 is a significant area of research in neuroscience. [, , , , , , , , , , , , ]
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide is a chemical compound that has garnered attention for its pharmacological properties, particularly its role as a selective activator of potassium channels, specifically the KCNQ2 and KCNQ3 subtypes. This compound is notable for its potential therapeutic applications in neurological disorders, including amyotrophic lateral sclerosis (ALS) and epilepsy.
The compound is classified as an organic molecule with the empirical formula C12H10ClF2N. It belongs to the class of potassium channel activators, which are compounds that enhance the activity of specific potassium channels in neuronal and vascular smooth muscle cells. The compound's structure includes a chloropyridine moiety and difluorobenzamide, making it a derivative of benzamide.
The synthesis of N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide typically involves multiple steps starting from commercially available precursors. The general approach includes:
The synthesis may require specific conditions such as controlled temperature and pH levels to optimize yield and purity. Characterization of the final product is usually performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity.
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide participates in several chemical reactions typical for aromatic compounds:
Reactions involving this compound often require precise control of reaction conditions to avoid side products. Analytical methods such as high-performance liquid chromatography (HPLC) may be employed to monitor reaction progress.
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide acts primarily by selectively activating KCNQ2 and KCNQ3 potassium channels. This activation leads to increased potassium ion conductance across cell membranes, which stabilizes neuronal excitability.
Research has shown that activation of these channels can reduce neuronal hyperexcitability associated with conditions like ALS and epilepsy. For instance, studies indicate that this compound improves neuromuscular function in transgenic models of ALS by preserving motoneurons .
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide has several potential applications:
N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide (ICA-27243) exerts its primary pharmacological effect through potent modulation of voltage-dependent gating in KCNQ2/Q3 potassium channels. In CHO cells stably expressing heteromeric KCNQ2/Q3 channels, ICA-27243 enhances whole-cell currents with an EC₅₀ of 0.4 µM and significantly increases ⁸⁶Rb⁺ efflux (EC₅₀ = 0.2 µM) [1] [5]. The compound produces a concentration-dependent hyperpolarizing shift in the voltage dependence of activation, with 10 µM ICA-27243 shifting the half-activation voltage (V₁/₂) by -19 mV [1]. This negative shift dramatically increases channel open probability at physiological membrane potentials (-60 to -40 mV), allowing more channels to open at resting potentials.
The hyperpolarizing shift manifests functionally as membrane potential stabilization in neuronal systems. In SH-SY5Y human neuroblastoma cells, ICA-27243 induces membrane hyperpolarization that is completely blocked by co-application of M-current inhibitors XE-991 or linopirdine [1]. This voltage-dependent mechanism underlies the compound's ability to dampen neuronal excitability without blocking action potential generation directly. Instead, it raises the threshold for action potential initiation by increasing the potassium conductance at subthreshold voltages [3] [6].
Table 1: Electrophysiological Profile of ICA-27243 on KCNQ Channels
Channel Type | EC₅₀ (µM) | Maximal Current Enhancement | V₁/₂ Shift at 10 µM | Experimental System |
---|---|---|---|---|
KCNQ2/Q3 heteromeric | 0.4 | >10-fold | -19 mV | CHO cells (whole-cell) |
KCNQ2 homomeric | Not reported | Significant activation | -22.3 mV* | Xenopus oocytes |
KCNQ3 homomeric | >100 | Minimal effect | None | Xenopus oocytes |
KCNQ3/Q5 heteromeric | >10 | Weak activation | Minimal | CHO cells |
KCNQ4 homomeric | >10 | Weak activation | Minimal | CHO cells |
*Data extrapolated from structural homolog ICA-110381 [3]*
ICA-27243 exhibits remarkable selectivity for KCNQ2-containing channels over other KCNQ subtypes. This selectivity stems from specific interactions with structural elements unique to KCNQ2 subunits. Unlike retigabine, which activates all neuronal KCNQ channels (KCNQ2-5), ICA-27243 shows minimal activity on KCNQ4 and KCNQ3/Q5 heteromers at concentrations up to 10 µM [1]. Homomeric KCNQ3 channels are particularly insensitive to ICA-27243, requiring concentrations >100 µM for minimal activation [3].
The molecular basis for this selectivity involves both the voltage-sensing domain (VSD) and pore domain of KCNQ2. Studies on structurally related benzamides (ICA-110381) reveal that these compounds preferentially interact with KCNQ2 over KCNQ3 due to divergence in residues lining the compound-binding pocket near the intracellular gate [3]. KCNQ2 contains a unique tryptophan residue (Trp236) in the S5 transmembrane segment that forms crucial π-π interactions with the chloropyridine ring of ICA-27243 [3] [7]. Mutation of this residue (W236L) abolishes activation by retigabine but preserves ICA-27243 sensitivity, confirming distinct binding sites [3].
Heteromeric channel assembly further modulates compound sensitivity through allosteric mechanisms. The coiled-coil domain (TCC2) at the C-terminus mediates specific KCNQ2-Q3 interactions that enhance channel trafficking and surface expression [2] [4]. This domain facilitates formation of the high-affinity binding pocket for ICA-27243 in heteromeric channels, explaining the 10-fold greater current augmentation in KCNQ2/Q3 heteromers compared to KCNQ2 homomers [2] [4]. FRET studies confirm that KCNQ3 preferentially forms heteromers with KCNQ2 rather than homomers, creating the ideal target for ICA-27243 [4].
Table 2: KCNQ Channel Assembly Properties Influencing ICA-27243 Sensitivity
Interaction Type | Structural Domain | Functional Consequence | Impact on ICA-27243 |
---|---|---|---|
KCNQ2-KCNQ3 heteromerization | TCC2 (tetramerizing coiled-coil 2) | Enhanced surface expression; increased current density | Creates high-affinity binding environment |
KCNQ2 homomerization | TCC1/TCC2 | Moderate surface expression; intrinsic current limitation | Moderate sensitivity |
KCNQ3 homomerization | TCC2 | Autoinhibition; minimal surface expression | Very low sensitivity |
KCNQ3-KCNQ5 heteromerization | TCC2 | Functional channels with intermediate properties | Low sensitivity |
KCNQ4-KCNQ5 heteromerization | TCC2 | Functional channels with distinct pharmacology | No significant activation |
ICA-27243 represents a structurally and mechanistically distinct class of KCNQ activators compared to the first-generation opener retigabine. While both compounds produce hyperpolarizing shifts in KCNQ2/Q3 activation curves, they achieve this through fundamentally different molecular interactions. Retigabine binds to a conserved tryptophan (Trp236 in KCNQ2, Trp265 in KCNQ3) in the S5 transmembrane helix near the channel pore, requiring interaction with the pore-helix residue Leu314 in KCNQ3 [1] [7]. In contrast, ICA-27243 binds to a novel voltage-sensor domain site that does not overlap with the retigabine binding pocket [1] [3]. This distinction was confirmed through mutagenesis studies showing that the retigabine-insensitive mutant KCNQ2-W236L remains fully responsive to ICA-27243 [3].
The differential binding sites translate to distinct functional effects on channel gating kinetics. Retigabine dramatically slows deactivation kinetics, causing KCNQ channels to close very slowly upon repolarization [1] [7]. ICA-27243 produces a more modest slowing of deactivation while primarily affecting activation kinetics [3]. This kinetic profile difference has functional implications for neuronal excitability control. Retigabine's profound effect on deactivation creates a "molecular brake" that persists after repolarization, potentially contributing to its side effect profile. ICA-27243's more targeted effect on activation kinetics provides subtler control of subthreshold excitability without altering repolarization dynamics as dramatically [3] [6].
Electrostatic surface potential mapping reveals why these compounds display different isoform selectivity. Retigabine exhibits broad negative electrostatic potential that interacts promiscuously with multiple KCNQ isoforms. ICA-27243 possesses a more focused electrostatic profile that specifically complements the KCNQ2 voltage-sensor domain [3] [7]. This fundamental difference explains ICA-27243's superior selectivity (>100-fold) for KCNQ2-containing channels over KCNQ3, KCNQ4, and KCNQ5 compared to retigabine's broad activation profile [1] [3].
Table 3: Comparative Pharmacology of KCNQ Channel Openers
Property | ICA-27243 | Retigabine | Structural Basis |
---|---|---|---|
Primary Binding Site | Voltage-sensor domain (S4-S5 linker region) | Pore domain (S5 tryptophan) | Distinct binding pockets confirmed by mutagenesis |
KCNQ2/Q3 EC₅₀ | 0.2-0.4 µM | 1.9-6.9 µM | Higher potency of benzamides |
KCNQ3/Q5 Activation | Minimal at ≤10 µM | Significant activation | Benzamide selectivity for KCNQ2 interfaces |
Deactivation Kinetics | Moderately slowed | Profoundly slowed | Differential effects on channel closure mechanisms |
Effect on Activation Kinetics | Acceleration at threshold voltages | Minimal acceleration | Voltage-sensor vs. pore-directed mechanisms |
KCNQ1 Activation | None | None | Cardiac isoform insensitivity to both |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7